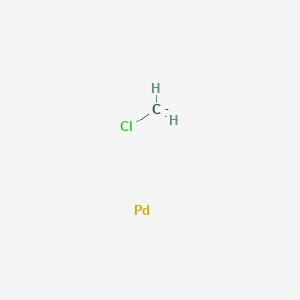
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a benzenesulfonyl group, a furan ring, and a nitrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. For instance, furan-2-carbaldehyde can be reacted with 5-nitrofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide to form the enone intermediate.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the enone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted enones with nucleophilic groups.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzenesulfonyl)-1-(furan-2-yl)ethanone: Lacks the nitrofuran moiety.
1-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(furan-2-yl)prop-2-en-1-one: Lacks the nitro group.
Propriétés
Numéro CAS |
146400-59-1 |
|---|---|
Formule moléculaire |
C17H11NO7S |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H11NO7S/c19-17(14-7-4-10-24-14)15(11-12-8-9-16(25-12)18(20)21)26(22,23)13-5-2-1-3-6-13/h1-11H |
Clé InChI |
BSYJHMVPLQCQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

